molecular formula C13H18N6 B2907095 3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine CAS No. 887361-22-0

3-methyl-N,N'-di(pyrimidin-2-yl)butane-1,1-diamine

Cat. No.: B2907095
CAS No.: 887361-22-0
M. Wt: 258.329
InChI Key: CVKXRAMSWKUKGD-UHFFFAOYSA-N
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Description

3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine is an organic compound with the molecular formula C13H18N6. This compound is characterized by the presence of pyrimidine rings and a butane backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine typically involves the reaction of pyrimidine derivatives with appropriate butane intermediates. One common method includes the use of stannous chloride and a mixture of ethanol and ethyl acetate as solvents under reflux conditions . Another approach involves the use of hydrogenation reactions to convert intermediates into the desired product .

Industrial Production Methods

Industrial production of this compound often relies on bulk custom synthesis, where large quantities of the starting materials are reacted under controlled conditions to yield the final product. Companies like ChemScene and BLD Pharm offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The pyrimidine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully saturated butane derivatives.

Scientific Research Applications

3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-di(pyridin-4-yl)benzene
  • 4-(pyridin-4-yl)aniline
  • 4-(4-iodophenyl)pyridine
  • 4-pyridineboronic acid pinacol ester

Uniqueness

Compared to these similar compounds, 3-methyl-N,N’-di(pyrimidin-2-yl)butane-1,1-diamine is unique due to its specific structural features, such as the presence of two pyrimidine rings and a butane backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methyl-1-N,1-N'-di(pyrimidin-2-yl)butane-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-10(2)9-11(18-12-14-5-3-6-15-12)19-13-16-7-4-8-17-13/h3-8,10-11H,9H2,1-2H3,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXRAMSWKUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC1=NC=CC=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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